molecular formula C27H30N2O7 B12764444 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-1-(ethoxyphenyl)-4-(2-nitrophenyl)-, diethyl ester CAS No. 89467-86-7

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-1-(ethoxyphenyl)-4-(2-nitrophenyl)-, diethyl ester

Cat. No.: B12764444
CAS No.: 89467-86-7
M. Wt: 494.5 g/mol
InChI Key: BAHHNVTVGWKQTR-UHFFFAOYSA-N
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Description

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-, diethyl ester (hereafter referred to as the target compound) is a 1,4-dihydropyridine (DHP) derivative with a 2-nitrophenyl substituent at the 4-position, methyl groups at the 2- and 6-positions, and diethyl ester moieties at the 3,5-carboxylic acid positions. This structure aligns with classical DHP calcium channel blockers (CCBs) like nifedipine but differs in ester substitution . The compound is synthesized via Hantzsch cyclization and has been studied for its reactivity under hydrogenation and thermal conditions, yielding rearranged products such as benzo[c][2,7]naphthyridine derivatives .

Properties

CAS No.

89467-86-7

Molecular Formula

C27H30N2O7

Molecular Weight

494.5 g/mol

IUPAC Name

diethyl 1-(2-ethoxyphenyl)-2,6-dimethyl-4-(2-nitrophenyl)-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C27H30N2O7/c1-6-34-22-16-12-11-15-21(22)28-17(4)23(26(30)35-7-2)25(24(18(28)5)27(31)36-8-3)19-13-9-10-14-20(19)29(32)33/h9-16,25H,6-8H2,1-5H3

InChI Key

BAHHNVTVGWKQTR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2C(=C(C(C(=C2C)C(=O)OCC)C3=CC=CC=C3[N+](=O)[O-])C(=O)OCC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-1-(ethoxyphenyl)-4-(2-nitrophenyl)-, diethyl ester typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyridine Ring: Starting with a precursor such as 2,6-dimethylpyridine, the pyridine ring is functionalized with carboxylic acid groups through a series of reactions including nitration, reduction, and esterification.

    Substitution Reactions: The ethoxyphenyl and nitrophenyl groups are introduced via electrophilic aromatic substitution reactions.

    Esterification: The final step involves esterification of the carboxylic acid groups with ethanol to form the diethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyridine ring.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) for electrophilic substitution or sodium hydroxide (NaOH) for nucleophilic substitution.

Major Products

    Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.

    Reduction: Reduction of the nitro group results in the corresponding amine.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of pyridinedicarboxylic acids exhibit antimicrobial properties. A study demonstrated that similar compounds showed significant inhibition against various bacterial strains. The presence of the nitrophenyl group is believed to enhance this activity due to its electron-withdrawing nature, which can affect the compound's interaction with microbial targets.

Antioxidant Properties

3,5-Pyridinedicarboxylic acid derivatives have been studied for their antioxidant capabilities. The diethyl ester form has shown potential in scavenging free radicals, making it a candidate for formulations aimed at reducing oxidative stress in biological systems.

Case Study: Synthesis and Characterization

A recent study focused on synthesizing a structurally similar compound and characterizing its properties using techniques such as NMR and mass spectrometry. The findings suggested that the introduction of specific substituents significantly altered the biological activity of the compound, paving the way for further exploration of 3,5-Pyridinedicarboxylic acid derivatives in drug development .

Pesticidal Properties

The compound's unique structure may contribute to its potential use as a pesticide. Research into similar compounds has shown effectiveness against specific pests, suggesting that 3,5-Pyridinedicarboxylic acid derivatives could be developed into eco-friendly agricultural solutions.

Fertilizer Development

The incorporation of nitrogen-containing compounds into fertilizers has been shown to enhance plant growth. The diethyl ester form may serve as a slow-release nitrogen source, improving nutrient availability in soil over extended periods.

Polymer Chemistry

The compound can be utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its ability to act as a cross-linking agent can lead to the development of materials suitable for high-performance applications.

Case Study: Polymer Blends

In a study examining polymer blends incorporating similar pyridine derivatives, researchers found improved mechanical strength and thermal stability compared to traditional materials. This suggests that incorporating 3,5-Pyridinedicarboxylic acid derivatives could yield advanced materials for industrial applications .

Mechanism of Action

The mechanism of action of this compound depends on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The pharmacological and physicochemical properties of DHPs are highly sensitive to substituent modifications. Below is a comparative analysis of key analogues:

Compound Name 4-Position Substituent Ester Groups (3,5) Molecular Weight (g/mol) Notable Properties
Target Compound 2-nitrophenyl Diethyl ~418.4* Intermediate in synthetic rearrangements; potential CCB activity
Nifedipine (CAS 21829-25-4) 2-nitrophenyl Dimethyl 346.34 Prototypical CCB; photodegradable to nitroso derivative (NTP) with radical-trapping activity
Nimodipine 3-nitrophenyl Mixed esters† 418.4 Enhanced brain penetration; antioxidant properties; stable under illumination
Cilnidipine 3-nitrophenyl Bis(2-methoxyethyl) 492.5 Dual L/N-type calcium channel blockade; prolonged antihypertensive effect
Lacidipine (CAS 103890-78-4) 2-(E)-carboxyvinylphenyl Diethyl 455.5 Long-acting CCB; metabolically stable due to bulky ester groups

*Calculated based on formula C₂₀H₂₂N₂O₆.
†Nimodipine: 2-methoxyethyl and 1-methylethyl esters .

Pharmacological and Physicochemical Differences

  • Nimodipine’s mixed esters improve solubility and tissue specificity, particularly in cerebral vasculature .
  • Aryl Substituent Effects :

    • 2-Nitrophenyl (target compound, nifedipine): Facilitates photodegradation to nitroso intermediates (e.g., NTP), which exhibit spin-trapping properties in lipid membranes .
    • 3-Nitrophenyl (nimodipine, cilnidipine): Reduces photodegradation susceptibility; enhances antioxidant activity .

Spectral and Analytical Data

  • IR : Peaks at ~1665 cm⁻¹ (C=O stretch), ~1536 cm⁻¹ (amide N-H bend) .
  • ¹H NMR : Methyl groups at δ 2.34 ppm; aromatic protons at δ 7.06–8.37 ppm .
  • ¹³C NMR : Ester carbonyls at δ 167–169 ppm; nitrophenyl carbons at δ 120–150 ppm .

Biological Activity

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-1-(ethoxyphenyl)-4-(2-nitrophenyl)-, diethyl ester is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Molecular Formula : C19H23N O4
  • Molecular Weight : 329.4 g/mol
  • IUPAC Name : 3,5-Pyridinedicarboxylic acid 1,4-dihydro-2,6-dimethyl-1-(ethoxyphenyl)-4-(2-nitrophenyl)-, diethyl ester

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Cerebral Vasodilating Activity :
    • The compound has shown potential as a cerebral vasodilator. In comparative studies with established vasodilators like papaverine and nifedipine, it demonstrated significant effects on perfusion pressure in animal models .
  • Spasmolytic Activity :
    • It has been observed to possess spasmolytic effects, which may contribute to its utility in treating conditions associated with vascular spasms .
  • Oxidative Cleavage :
    • The compound has been identified as a substrate for cytochrome P-450 enzymes in rat liver microsomes. This enzymatic activity leads to oxidative cleavage of the ester bonds, producing biologically relevant carboxylic acids .

The biological activity of this compound is largely attributed to its interaction with various biochemical pathways:

  • Cytochrome P-450 Interaction : The oxidative cleavage facilitated by cytochrome P-450 suggests that the compound can influence metabolic pathways involved in drug metabolism and detoxification processes .
  • Vasodilatory Mechanisms : The cerebral vasodilating effects are likely mediated through the modulation of calcium channels and nitric oxide pathways, similar to other known vasodilators .

Case Studies and Research Findings

Study ReferenceFindings
Demonstrated cerebral vasodilating and spasmolytic activities compared to papaverine and nifedipine.
Identified as a substrate for cytochrome P-450 leading to oxidative cleavage; significant kinetic isotope effects observed.
Discussed metabolic pathways involving lignin degradation that may relate to the compound's synthesis and biological relevance.

Q & A

Basic: What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound is typically synthesized via Hantzsch dihydropyridine synthesis, involving a multicomponent reaction of aldehydes, β-keto esters, and ammonia derivatives. Key steps include:

  • Cyclocondensation : Ethoxyphenyl and 2-nitrophenyl substituents are introduced via aldehyde components.
  • Solvent selection : Ethanol or methanol is commonly used due to their polarity, which stabilizes intermediates .
  • Catalysis : Acidic conditions (e.g., acetic acid) enhance cyclization efficiency.
  • Yield optimization : Crystallization from ethanol/water mixtures improves purity (reported yields: 65–85%) .

Table 1 : Representative Synthetic Conditions

ComponentRoleExampleReference
2-NitrobenzaldehydeAldehyde reactant1.2 equiv.
Ethyl acetoacetateβ-Keto ester2.0 equiv.
Ammonium acetateNitrogen source1.5 equiv.
EthanolSolventReflux, 6–8 hours

Basic: What spectroscopic techniques are used to confirm its structure, and what key data should researchers prioritize?

FT-IR : Confirm ester C=O stretches (1690–1720 cm⁻¹) and N–H bending (1550–1600 cm⁻¹) in the dihydropyridine ring .
NMR :

  • ¹H NMR : Methyl groups at C2/C6 appear as singlets (δ 2.30–2.50 ppm). Ethoxy protons resonate as quartets (δ 1.20–1.40 ppm for CH₃, δ 4.10–4.30 ppm for CH₂) .
  • ¹³C NMR : Ester carbonyls appear at δ 165–170 ppm; aromatic carbons (nitrophenyl/ethoxyphenyl) show distinct splitting .

Table 2 : Key NMR Assignments (δ in ppm)

Group¹H NMR¹³C NMRReference
C2/C6 methyl2.35 (s, 6H)18.5–19.5
Ethoxy CH₂4.15 (q, J=7.1 Hz)60.8–61.2
Dihydropyridine C4-100–105

Advanced: How do intermolecular interactions influence its crystal packing, and what analytical methods validate these interactions?

Single-crystal XRD reveals a "boat" conformation in the dihydropyridine ring, stabilized by:

  • Hydrogen bonding : N–H···O interactions between the NH group and ester carbonyls (2.8–3.0 Å) .
  • Van der Waals forces : Aromatic stacking between nitrophenyl and ethoxyphenyl groups (3.5–4.0 Å spacing) .
    Hirshfeld surface analysis quantifies interaction contributions:
  • O···H contacts: 25–30% (hydrogen bonds).
  • C···C contacts: 15–20% (π-stacking) .

Table 3 : Crystallographic Parameters (Selected Studies)

ParameterValue (Å/°)MethodReference
N–H···O bond length2.85XRD
Dihedral angle (C4)12.3°DFT vs. XRD
Unit cell volume1500–1600 ųSCXRD

Advanced: How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical geometric parameters?

DFT calculations (B3LYP/6-31G**) align with XRD data for bond lengths and angles but may deviate in torsion angles due to crystal packing effects:

  • Bond length accuracy : C–N (1.34 Å experimental vs. 1.32 Å theoretical) .
  • Torsional flexibility : Ethoxyphenyl groups show greater rotational freedom computationally than observed crystallographically .
    Recommendation : Use solvent correction models (e.g., PCM) to improve agreement for solution-phase properties .

Advanced: What pharmacological activity has been explored for structurally analogous dihydropyridines, and how can researchers design assays for this compound?

Analogues (e.g., nifedipine) exhibit calcium channel blocking activity . For this compound:

  • In vitro assays : Patch-clamp studies on vascular smooth muscle cells to measure Ca²⁺ influx inhibition.
  • Docking studies : Target L-type calcium channels (PDB: 6JPA) to predict binding affinity .
    Caution : This compound is not FDA-approved; activity data are hypothetical and require validation .

Advanced: How do substituent variations (e.g., nitrophenyl position) impact physicochemical properties like solubility and stability?

  • Solubility : Nitro groups at the ortho position (2-nitrophenyl) reduce solubility in polar solvents vs. para derivatives .
  • Stability : Electron-withdrawing nitro groups enhance oxidative stability but may increase photodegradation risk.
    Analytical validation : Use HPLC-UV (λ = 254 nm) to monitor degradation under accelerated light exposure .

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